molecular formula C6H3ClN4O2 B2996565 2-Chloro-7h-purine-6-carboxylic acid CAS No. 1267954-74-4

2-Chloro-7h-purine-6-carboxylic acid

Cat. No.: B2996565
CAS No.: 1267954-74-4
M. Wt: 198.57
InChI Key: IDOAKASQGFKNOJ-UHFFFAOYSA-N
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Description

2-Chloro-7h-purine-6-carboxylic acid is a chemical compound with the molecular formula C6H3ClN4O2. It is used as an intermediate in organic and pharmaceutical synthesis. The compound features a six-membered pyrimidine ring with two nitrogen atoms at positions 1 and 3, and a chlorine atom at position 2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-7h-purine-6-carboxylic acid involves several steps. One common method includes the regioselective hydrodechlorination and DMAP-catalyzed ester hydrolysis. The reaction is typically carried out under a nitrogen atmosphere with zinc and acetic acid.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-7h-purine-6-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents vary.

Common Reagents and Conditions

Common reagents used in reactions with this compound include zinc, acetic acid, and DMAP (4-dimethylaminopyridine). Reactions are often carried out under inert atmospheres, such as nitrogen, to prevent unwanted side reactions.

Major Products

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups.

Scientific Research Applications

2-Chloro-7h-purine-6-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is used in studies involving nucleic acids and their analogs.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical agents.

    Industry: The compound is used in the production of materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-Chloro-7h-purine-6-carboxylic acid involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its effects are mediated through its ability to form stable complexes with other molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    6-Chloropurine: Shares a similar purine structure but lacks the carboxylic acid group.

    2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid: Another compound with a similar structure but different substituents.

Uniqueness

2-Chloro-7h-purine-6-carboxylic acid is unique due to its specific combination of a chlorine atom and a carboxylic acid group on the purine ring. This combination imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.

Properties

IUPAC Name

2-chloro-7H-purine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN4O2/c7-6-10-3(5(12)13)2-4(11-6)9-1-8-2/h1H,(H,12,13)(H,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDOAKASQGFKNOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NC(=NC(=C2N1)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1267954-74-4
Record name 2-chloro-7H-purine-6-carboxylic acid
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